N6-(4-Hydroxybenzyl)adenosine (CAS 110505-75-4), also known as p-Topolin riboside or T1-11, is a naturally occurring cytokinin riboside and a highly specialized adenosinergic modulator. Originally isolated from Gastrodia elata, it is procured primarily for its unique dual-action pharmacological profile: it acts as both a moderate-affinity adenosine A2A receptor (A2AR) agonist and an equilibrative nucleoside transporter 1 (ENT1) inhibitor [1]. Supplied as a high-purity solid (≥98% HPLC), it is a critical material for translational neuropharmacology and cardiovascular research, offering superior peroxyl radical scavenging capabilities and stable processability in standard preclinical formulations compared to generic nucleosides .
Generic substitution with unmodified adenosine, standard in-class cytokinin ribosides (like N6-benzyladenosine), or high-affinity synthetic A2A agonists (such as CGS21680) frequently compromises translational research models. Unmodified adenosine suffers from an extremely short half-life and lacks receptor selectivity, rendering it useless for targeted in vivo neuromodulation. Conversely, high-affinity A2A agonists like CGS21680 induce severe, often lethal, cardiovascular toxicity in murine models [1]. Furthermore, substituting with the closely related N6-benzyladenosine eliminates the critical 4-hydroxyl group on the benzyl ring, which significantly degrades the compound's hydrogen atom transfer capacity and peroxyl radical scavenging performance [2]. Consequently, N6-(4-Hydroxybenzyl)adenosine is strictly required when a model demands localized, moderate adenosinergic tone elevation combined with maximum antioxidant efficacy.
Unlike high-affinity synthetic A2A receptor agonists (such as CGS21680) which cause severe adverse cardiovascular effects, N6-(4-Hydroxybenzyl)adenosine (T1-11) functions as a dual-action moderate-affinity modulator. It agonizes the A2A receptor (Ki = 2.62 μM) while simultaneously inhibiting the equilibrative nucleoside transporter 1 (ENT1) (Ki = 0.54 μM) [1]. This dual mechanism selectively elevates local adenosinergic tone in the striatum without triggering the systemic toxicity associated with high-affinity analogs.
| Evidence Dimension | Receptor and Transporter Binding Affinity (Ki) |
| Target Compound Data | A2AR Ki = 2.62 μM; ENT1 Ki = 0.54 μM |
| Comparator Or Baseline | CGS21680 (High-affinity A2AR agonist, Ki < 30 nM) |
| Quantified Difference | T1-11 provides ~100-fold lower, moderate A2AR affinity combined with nanomolar ENT1 blockade, preventing systemic toxicity. |
| Conditions | In vitro radioligand binding assays and in vivo murine models |
Allows researchers to procure a compound that successfully models neuroprotective cAMP elevation in vivo without the lethal cardiovascular side effects of standard A2A agonists.
In comparative Oxygen Radical Absorbance Capacity (ORAC) assays, the presence of the 4-hydroxyl group on the benzyl ring significantly enhances the compound's ability to quench peroxyl radicals (ROO•). N6-(4-Hydroxybenzyl)adenosine (p-Topolin riboside) demonstrated the highest reactivity among tested cytokinin ribosides, outperforming N6-benzyladenosine (BR), Kinetin riboside (KR), and N6-isopentenyladenosine (iPAR) [1]. The inductive effect of the N6-substituent maximizes the hydrogen atom transfer capability of the 6-NH group.
| Evidence Dimension | Peroxyl radical (ROO•) scavenging reactivity (ORAC assay) |
| Target Compound Data | Highest relative reactivity (p-TR) |
| Comparator Or Baseline | N6-benzyladenosine (BR), Kinetin riboside (KR), N6-isopentenyladenosine (iPAR) |
| Quantified Difference | Scavenging reactivity rank: p-TR > KR > iPAR > BR |
| Conditions | In vitro ORAC assay (Hydrogen Atom Transfer mechanism) |
Justifies the procurement of the 4-hydroxybenzyl derivative over the more common N6-benzyladenosine when maximum antioxidant capacity is required for cellular senescence models.
N6-(4-Hydroxybenzyl)adenosine acts as an in vitro inhibitor of collagen-induced platelet aggregation by interacting with the P2Y12 receptor binding site. It demonstrates a quantified inhibitory concentration (IC50) ranging from 6.77 to 141 μM depending on the specific assay conditions [1]. This provides a measurable anti-thrombotic baseline that differentiates it from purely metabolic nucleosides.
| Evidence Dimension | Inhibition of collagen-induced platelet aggregation (IC50) |
| Target Compound Data | IC50 = 6.77 - 141 μM |
| Comparator Or Baseline | Baseline unmodified adenosine |
| Quantified Difference | Provides stable, measurable P2Y12-mediated anti-aggregation activity. |
| Conditions | In vitro collagen-induced platelet aggregation assay |
Provides a dual-purpose pharmacological profile (neuroprotective and anti-thrombotic) for researchers studying complex cardio-cerebrovascular disease models.
While N6-(4-Hydroxybenzyl)adenosine exhibits poor aqueous solubility (< 0.1 mg/mL), it demonstrates excellent processability in standard preclinical excipient mixtures. It achieves a clear solution at ≥ 2.5 mg/mL (6.70 mM) using a standard formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, and boasts a raw DMSO solubility of up to 90 mg/mL. This ensures reliable dosing in murine models without precipitation.
| Evidence Dimension | Solubility in preclinical vehicle |
| Target Compound Data | ≥ 2.5 mg/mL (clear solution) in DMSO/PEG300/Tween-80/Saline |
| Comparator Or Baseline | Aqueous baseline (H2O solubility < 0.1 mg/mL) |
| Quantified Difference | >25-fold increase in working solubility using standard lipid/PEG co-solvents. |
| Conditions | Room temperature formulation preparation for in vivo injection |
Ensures buyers that the compound can be readily formulated for intraperitoneal or oral dosing in murine models without the risk of phase separation or precipitation.
Due to its moderate-affinity dual A2AR agonism and ENT1 inhibition, T1-11 is the preferred compound for elevating striatal cAMP levels and reducing polyglutamine-expanded huntingtin aggregates in transgenic mouse models (e.g., R6/2 mice) without inducing the cardiovascular toxicity seen with high-affinity A2A agonists [1].
Leveraging its superior peroxyl radical (ROO•) scavenging capacity compared to standard cytokinin ribosides, this compound is utilized as a primary protective agent in D-galactose-induced cellular senescence models and standard ORAC/lipid peroxidation assays [2].
Because it effectively inhibits collagen-induced platelet aggregation via P2Y12 receptor interaction, N6-(4-Hydroxybenzyl)adenosine is procured for in vitro blood clot and peripheral vascular disease modeling, providing a stable, measurable anti-thrombotic baseline [3].